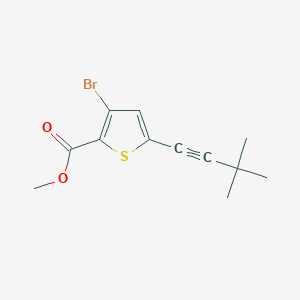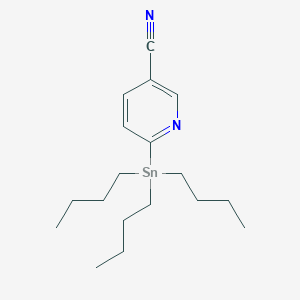
1-9-ETHYL-6-2-METHYL-4-(TETRAHYDRO-2-FURANYL)METHOXYBENZOYL-9H-CARBAZOL-3-YL-1-(O-ACETYLOXIME)ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-9-ETHYL-6-2-METHYL-4-(TETRAHYDRO-2-FURANYL)METHOXYBENZOYL-9H-CARBAZOL-3-YL-1-(O-ACETYLOXIME)ETHANONE is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
The synthesis of 1-9-ETHYL-6-2-METHYL-4-(TETRAHYDRO-2-FURANYL)METHOXYBENZOYL-9H-CARBAZOL-3-YL-1-(O-ACETYLOXIME)ETHANONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core carbazole structure, followed by the introduction of the ethyl, methyl, and tetrahydro-2-furanyl groups. The final step involves the formation of the O-acetyloxime group. Industrial production methods may involve optimization of these steps to increase yield and purity .
Análisis De Reacciones Químicas
1-9-ETHYL-6-2-METHYL-4-(TETRAHYDRO-2-FURANYL)METHOXYBENZOYL-9H-CARBAZOL-3-YL-1-(O-ACETYLOXIME)ETHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxime group to an amine.
Aplicaciones Científicas De Investigación
1-9-ETHYL-6-2-METHYL-4-(TETRAHYDRO-2-FURANYL)METHOXYBENZOYL-9H-CARBAZOL-3-YL-1-(O-ACETYLOXIME)ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized materials and as a photoinitiator in polymerization processes.
Mecanismo De Acción
The mechanism of action of 1-9-ETHYL-6-2-METHYL-4-(TETRAHYDRO-2-FURANYL)METHOXYBENZOYL-9H-CARBAZOL-3-YL-1-(O-ACETYLOXIME)ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
1-9-ETHYL-6-2-METHYL-4-(TETRAHYDRO-2-FURANYL)METHOXYBENZOYL-9H-CARBAZOL-3-YL-1-(O-ACETYLOXIME)ETHANONE can be compared with other similar compounds, such as:
1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone: Similar structure but lacks the O-acetyloxime group.
1-[9-Ethyl-6-(2-methyl-4-methoxybenzoyl)-9H-carbazol-3-yl]ethanone: Similar structure but with a methoxy group instead of the tetrahydro-2-furanyl group. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C31H32N2O5 |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
[(E)-1-[9-ethyl-6-[2-methyl-4-(oxolan-2-ylmethoxy)benzoyl]carbazol-3-yl]ethylideneamino] acetate |
InChI |
InChI=1S/C31H32N2O5/c1-5-33-29-12-8-22(20(3)32-38-21(4)34)16-27(29)28-17-23(9-13-30(28)33)31(35)26-11-10-24(15-19(26)2)37-18-25-7-6-14-36-25/h8-13,15-17,25H,5-7,14,18H2,1-4H3/b32-20+ |
Clave InChI |
KBDSIMFAWGSPRX-UZWMFBFFSA-N |
SMILES isomérico |
CCN1C2=C(C=C(C=C2)/C(=N/OC(=O)C)/C)C3=C1C=CC(=C3)C(=O)C4=C(C=C(C=C4)OCC5CCCO5)C |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C(=NOC(=O)C)C)C3=C1C=CC(=C3)C(=O)C4=C(C=C(C=C4)OCC5CCCO5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde](/img/structure/B1509119.png)

![3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole](/img/structure/B1509127.png)


![3'-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2'-(5-fluoro-6-methylpyridin-2-yl)-5',6'-dihydrospiro[cyclohexane-1,7'-pyrrolo[1,2-a]imidazol]-4-ol](/img/structure/B1509148.png)
![6-chloro-7-fluoro-8-nitro-9H-pyrido[3,4-b]indole](/img/structure/B1509153.png)




